molecular formula C12H14F3NO3 B1528575 3-(Benzyloxy)azetidine trifluoroacetate CAS No. 1361115-35-6

3-(Benzyloxy)azetidine trifluoroacetate

Cat. No.: B1528575
CAS No.: 1361115-35-6
M. Wt: 277.24 g/mol
InChI Key: RXISKMXAHAAKCL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)azetidine trifluoroacetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the benzyloxy group and the trifluoroacetate moiety imparts unique chemical properties to this compound, making it valuable in various scientific research applications.

Scientific Research Applications

3-(Benzyloxy)azetidine trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique properties . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and application .

Biochemical Analysis

Biochemical Properties

3-(Benzyloxy)azetidine trifluoroacetate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to participate in nucleophilic substitution reactions, particularly at the benzylic position . This reactivity is driven by the resonance stabilization provided by the benzyl group, which facilitates interactions with enzymes such as cytochrome P450 and other oxidases. These interactions often result in the formation of reactive intermediates that can further participate in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to the modulation of oxidative stress responses and the activation of specific signaling cascades . Additionally, the compound’s ability to form reactive intermediates can result in alterations in gene expression, potentially affecting cellular proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyloxy group allows it to bind to the active sites of enzymes, where it can either inhibit or activate their catalytic functions . This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can lead to conformational changes in the enzyme, altering its activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and other degradation reactions when exposed to aqueous environments . These degradation products can have different biochemical activities, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the metabolic capacity of the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s metabolism often involves oxidation, reduction, and hydrolysis reactions, which can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can affect its activity and function, as the compound may interact with organelle-specific enzymes and proteins, leading to localized biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)azetidine trifluoroacetate typically involves the reaction of azetidine with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The resulting benzyloxyazetidine is then treated with trifluoroacetic anhydride to obtain the trifluoroacetate derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)azetidine trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle without the benzyloxy and trifluoroacetate groups.

    3-(Benzyloxy)azetidine: Lacks the trifluoroacetate moiety.

    Azetidine trifluoroacetate: Lacks the benzyloxy group.

Uniqueness

3-(Benzyloxy)azetidine trifluoroacetate is unique due to the combination of the benzyloxy group and the trifluoroacetate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-phenylmethoxyazetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.C2HF3O2/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;3-2(4,5)1(6)7/h1-5,10-11H,6-8H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXISKMXAHAAKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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